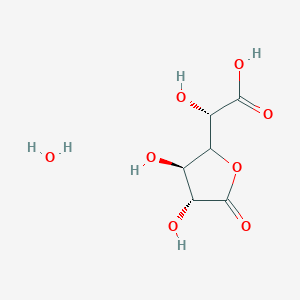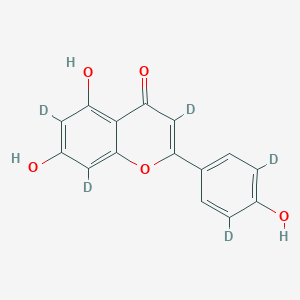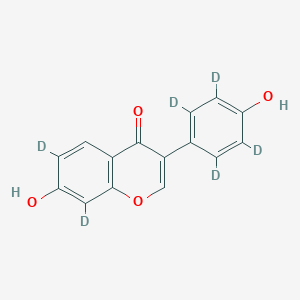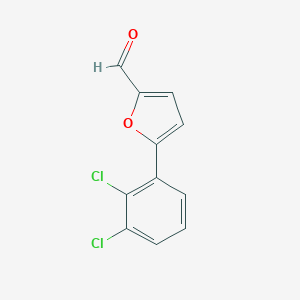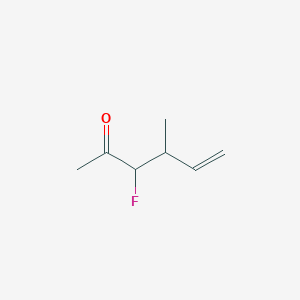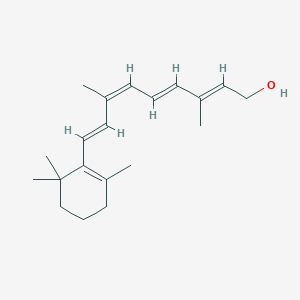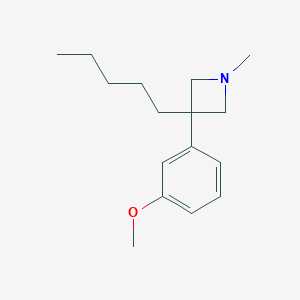
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-(m-methoxyphenyl)-1-methyl-3-pentyl-, also known as MPMP, is a chemical compound that belongs to the family of azetidine derivatives. It is a promising candidate for the development of new drugs due to its unique molecular structure and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has also been found to modulate the activity of several neurotransmitter receptors in the brain, including dopamine and serotonin receptors.
Biochemical And Physiological Effects
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been shown to have several biochemical and physiological effects in the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer. Additionally, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been found to increase the levels of certain neurotransmitters in the brain, which can help to improve mood and reduce symptoms of mental health disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- for lab experiments is its high potency and selectivity for certain molecular targets. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and mental health disorders. However, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for research on AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-. One area of interest is the development of new drugs based on the molecular structure of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-. Researchers are also interested in studying the effects of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- on other molecular targets in the body, as well as its potential use in combination with other drugs for cancer and mental health treatments. Additionally, there is a need for further research on the safety and toxicity of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- in order to assess its potential for clinical use.
Conclusion:
In conclusion, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is a promising compound for the development of new drugs due to its unique molecular structure and potential therapeutic applications. It has been shown to exhibit potent activity against cancer cells and has potential as a treatment for mental health disorders. However, further research is needed to fully understand its mechanism of action and assess its safety and toxicity for clinical use.
Synthesis Methods
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- involves the reaction of m-methoxyphenylacetonitrile and 3-pentylmagnesium bromide with sodium amide. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to obtain the final compound.
Scientific Research Applications
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been found to have antipsychotic and antidepressant effects, making it a potential treatment for mental health disorders.
properties
CAS RN |
19832-52-1 |
|---|---|
Product Name |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- |
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-10-16(12-17(2)13-16)14-8-7-9-15(11-14)18-3/h7-9,11H,4-6,10,12-13H2,1-3H3 |
InChI Key |
QJFLONLIVRRVHF-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Other CAS RN |
19832-52-1 |
synonyms |
3-(m-Methoxyphenyl)-1-methyl-3-pentylazetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



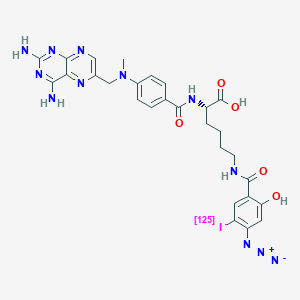
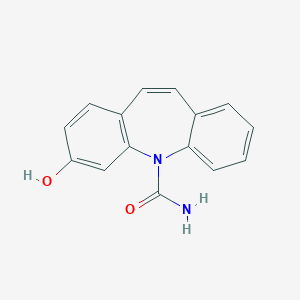
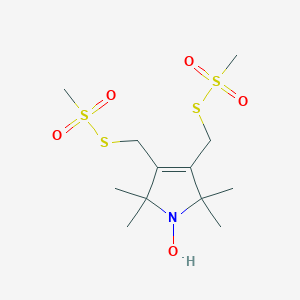
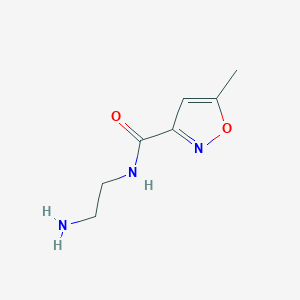
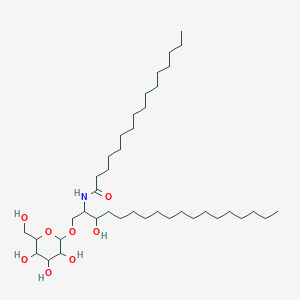
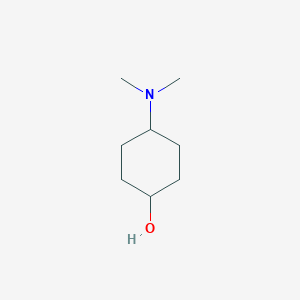
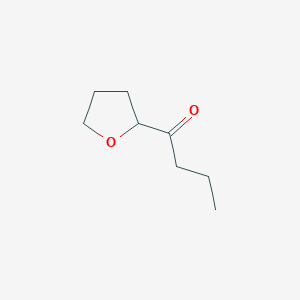
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
